Potassium cyclopent-1-en-1-yltrifluoroborate
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Description
Scientific Research Applications
1. Stereospecific Cross-Coupling Potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates, through copper-catalyzed diboration of aldehydes and subsequent conversion, enable stereospecific cross-coupling, particularly for the production of protected secondary alcohols. This process is essential for maintaining stereochemistry in organic synthesis (Molander & Wisniewski, 2012).
2. Advancements in Suzuki-Miyaura Cross-Coupling The use of potassium alkynyltrifluoroborates in the Suzuki-Miyaura cross-coupling reaction with aryl halides or triflates offers a versatile method for the synthesis of a range of organic compounds. These compounds are stable, crystalline solids, beneficial for combinatorial chemistry applications (Molander, Katona & Machrouhi, 2002).
3. Heterocyclic Building Blocks Potassium heteroaryltrifluoroborates serve as stable intermediates for cross-coupling to aryl and heteroaryl halides, enabling efficient integration of heterocyclic building blocks into organic structures (Molander, Canturk & Kennedy, 2009).
4. Electrochemical Applications The intercalation of potassium into graphite, forming compounds like KC8, demonstrates potential in energy storage applications such as potassium-ion batteries and capacitors (Komaba, Hasegawa, Dahbi & Kubota, 2015).
5. Azidoaryltrifluoroborates Synthesis The synthesis of potassium azidoaryltrifluoroborates from haloaryltrifluoroborates, and their subsequent use in cross-coupling and cycloaddition reactions, highlights their versatility in organic synthesis (Cho et al., 2009).
properties
IUPAC Name |
potassium;cyclopenten-1-yl(trifluoro)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3.K/c7-6(8,9)5-3-1-2-4-5;/h3H,1-2,4H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEPACIEAKBRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCCC1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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